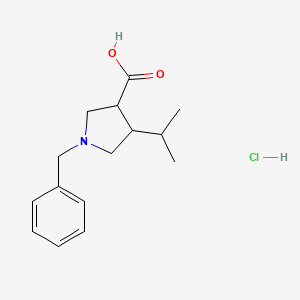![molecular formula C18H18N6O B2740695 (2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034456-13-6](/img/structure/B2740695.png)
(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
BenchChem offers high-quality (2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
MAGL Inhibition
Monoacylglycerol lipase (MAGL): is a serine hydrolase that plays a crucial role in the degradation of the endocannabinoid neurotransmitter 2-arachidonoylglycerol (2-AG). Various MAGL inhibitors have been reported in the literature, but many of them exhibit irreversible mechanisms of action, leading to unwanted chronic MAGL inactivation. However, reversible MAGL inhibitors have gained recent interest due to their potential therapeutic benefits. Your compound, 20b , belongs to a new series of terphenyl-2-methyloxazol-5(4H)-one derivatives characterized by reversible MAGL inhibition. Notably, compound 20b demonstrates potent MAGL reversible inhibition (IC50 = 348 nM) with good MAGL/FAAH selectivity. Additionally, it exhibits antiproliferative activity against cancer cell lines that overexpress MAGL .
Click Chemistry and Drug Discovery
1,2,3-triazoles are privileged structural motifs widely used in drug discovery. Although not naturally occurring, they find applications in various fields. The “click chemistry” approach, often involving 1,3-dipolar cycloaddition reactions, has facilitated the synthesis of 1,2,3-triazoles. These compounds exhibit high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs. The compound you’re interested in may have similar potential for drug development .
Supramolecular Chemistry and Materials Science
1,2,3-triazoles play a significant role in supramolecular chemistry and materials science. Their unique properties make them suitable for constructing functional materials, such as metal-organic frameworks (MOFs), coordination polymers, and host-guest systems. Researchers explore their use in drug delivery, catalysis, and sensing applications. Investigating the interactions of your compound with other molecules could reveal interesting supramolecular behavior .
Biological Activities
While specific biological activities of your compound may require further investigation, 1,2,3-triazoles have been studied for their potential antiviral, antibacterial, and antiproliferative effects. For instance, a derivative with a 1,2,3-triazole moiety showed antiproliferative activity against MV4-11 cells. Exploring its effects on other biological targets could uncover additional applications .
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(16-11-19-24(21-16)13-5-2-1-3-6-13)22-9-10-23-17(12-22)14-7-4-8-15(14)20-23/h1-3,5-6,11H,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUZMJUUSULXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

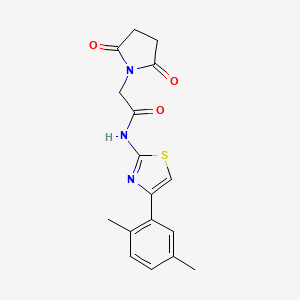
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)
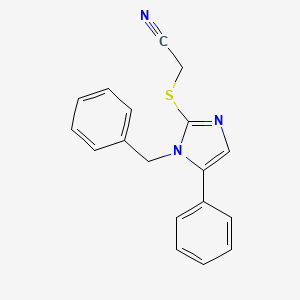

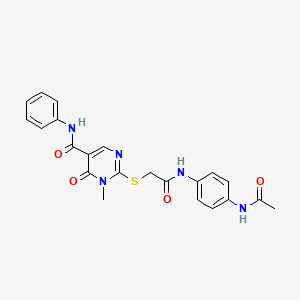
![Tert-butyl N-[(1S,3R)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclopentyl]carbamate](/img/structure/B2740625.png)
![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2740626.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2740629.png)

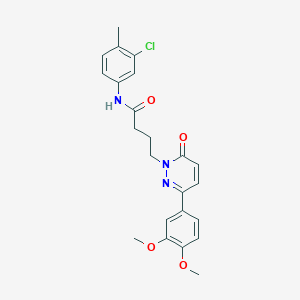
![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2740634.png)
